1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one
Overview
Description
This compound belongs to the class of organic compounds known as n-arylpiperazines . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . The title compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by HRMS, IR, 1H and 13C NMR experiments . The molecular weight of a similar compound, N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, is 373.88 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate leads to protected piperazines .Physical And Chemical Properties Analysis
The compound is a solid and is soluble in DMSO but insoluble in water . The SMILES string for a similar compound is COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 .Scientific Research Applications
Alpha 1 Adrenoceptor Ligands:
- Pyrimido[5,4-b]indole derivatives, including those with a (phenylpiperazinyl)alkyl side chain, have been found potent as alpha 1 adrenoceptor ligands. These compounds show high selectivity for alpha 1 over alpha 2, beta 2, and 5HT1A receptors. Modifications in their structure can lead to increased selectivity (Russo et al., 1991).
Antitumor Activity:
- Certain 1,2,4-triazine derivatives bearing a piperazine amide moiety, including those with 3-chlorophenyl, have shown promising antiproliferative properties against breast cancer cells. These compounds were found to be effective when compared with cisplatin, a known anticancer drug (Yurttaş et al., 2014).
Antimicrobial Activity:
- Novel heterocyclic compounds such as 3-[-3-(3-(4-fluorophenyl)-1-isopropyl indole-2-yl) allyl) piperazin-1-yl] 1, 2-benzisothiazole have been synthesized and evaluated for antibacterial and antifungal activities against various microorganisms (V.Gaikwa et al., 2009).
Dopamine D(4) Receptor Ligands:
- Structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a dopamine D(4) receptor ligand, show a decrease in dopamine D(4) receptor affinity with modifications in the amide bond and alkyl chain (Perrone et al., 2000).
Metabolism in Dopamine Antagonists:
- The compound 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2, 3-beta-pyridine, a dopamine D(4) selective antagonist, undergoes metabolic processes like N-dealkylation and the formation of a novel mercapturic acid adduct in rat, monkey, and humans (Zhang et al., 2000).
Anticancer and Antituberculosis Studies:
- Synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown significant anticancer and antituberculosis activities, with some compounds exhibiting both activities (Mallikarjuna et al., 2014).
Antimicrobial Activities of Triazole Derivatives:
- Novel 1,2,4-triazole derivatives have been synthesized and shown good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antihistamine Properties:
- Cetirizine, a piperazine antihistamine, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).
properties
IUPAC Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQHUPRBBCQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-1,5,6,7-tetrahydroindol-4-one | |
CAS RN |
496921-73-4 | |
Record name | NEO-376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496921734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEO-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL44YTX8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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